molecular formula C22H20O3 B4131912 3-Phenylpropionic acid, 4-benzyloxyphenyl ester

3-Phenylpropionic acid, 4-benzyloxyphenyl ester

Cat. No.: B4131912
M. Wt: 332.4 g/mol
InChI Key: ROBBAEHOOIWETD-UHFFFAOYSA-N
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Description

4-(Benzyloxy)phenyl 3-phenylpropanoate is an organic compound with the molecular formula C22H20O3. It is an ester formed from the reaction of 4-(benzyloxy)phenol and 3-phenylpropanoic acid. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Properties

IUPAC Name

(4-phenylmethoxyphenyl) 3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O3/c23-22(16-11-18-7-3-1-4-8-18)25-21-14-12-20(13-15-21)24-17-19-9-5-2-6-10-19/h1-10,12-15H,11,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBBAEHOOIWETD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpropionic acid, 4-benzyloxyphenyl ester typically involves the esterification reaction between 4-(benzyloxy)phenol and 3-phenylpropanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete reaction. The reaction can be represented as follows:

4-(benzyloxy)phenol+3-phenylpropanoic acidacid catalyst4-(benzyloxy)phenyl 3-phenylpropanoate+water\text{4-(benzyloxy)phenol} + \text{3-phenylpropanoic acid} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-(benzyloxy)phenol+3-phenylpropanoic acidacid catalyst​4-(benzyloxy)phenyl 3-phenylpropanoate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality ester.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)phenyl 3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used.

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzoic acid derivatives.

    Reduction: Reduction of the ester group forms benzyl alcohol derivatives.

    Substitution: Electrophilic substitution yields nitro or halogenated aromatic compounds.

Scientific Research Applications

4-(Benzyloxy)phenyl 3-phenylpropanoate is used in various scientific research applications, including:

    Chemistry: As an intermediate in organic synthesis and as a reagent in esterification reactions.

    Biology: In studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other aromatic compounds.

Mechanism of Action

The mechanism of action of 3-Phenylpropionic acid, 4-benzyloxyphenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical pathways. The aromatic ring and benzyloxy group can also interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)phenylacetic acid
  • 4-(Benzyloxy)benzaldehyde
  • 4-(Benzyloxy)benzoic acid

Uniqueness

4-(Benzyloxy)phenyl 3-phenylpropanoate is unique due to its specific ester linkage and the presence of both benzyloxy and phenylpropanoate groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Phenylpropionic acid, 4-benzyloxyphenyl ester
Reactant of Route 2
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3-Phenylpropionic acid, 4-benzyloxyphenyl ester

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